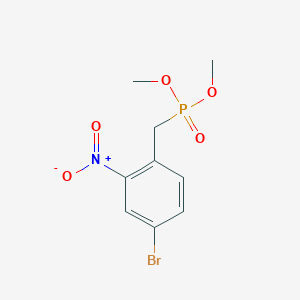![molecular formula C12H20ClNO2 B6343945 2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride CAS No. 33597-45-4](/img/structure/B6343945.png)
2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride” is a chemical compound with the molecular formula C12H20ClNO2 . It is related to a class of compounds known as phenols, which are aromatic compounds containing a phenolic group .
Molecular Structure Analysis
The molecular structure of “this compound” involves a phenol group with an ethoxy group at the 2-position and a propan-2-ylaminomethyl group at the 4-position . The compound also includes a hydrochloride group, indicating that it is a salt .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 245.75 . The compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Research on Schiff bases derived from amino acids like L-Tryptophan shows that these compounds, including similar phenolic structures, can be effective in inhibiting the corrosion of stainless steel in acidic environments. These inhibitors work by adsorbing onto the metal surface, protecting it from corrosive substances. The adsorption process follows Langmuir's adsorption isotherm, suggesting a strong interaction between the inhibitor molecules and the metal surface (Vikneshvaran & Velmathi, 2017).
Solvent Effects Analysis
The study of thermo-solvatochromism of zwitterionic probes in aqueous alcohols has provided insights into solvent interactions at different temperatures. These findings can be relevant for understanding the behavior of similar compounds in binary solvent mixtures, contributing to solvent selection in chemical syntheses and analytical applications (Tada, Silva, & Seoud, 2003).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations offer insights into the potential biological activities of phenolic compounds. Such studies can predict how these compounds interact with various biological targets, suggesting applications in drug design and the development of new materials with specific properties (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Surface Adsorption Studies
Research into the adsorption of Schiff bases on surfaces for corrosion prevention highlights the potential of phenolic compounds in protective coatings. These studies demonstrate how molecular structures can influence adsorption behavior and effectiveness in protecting materials from degradation (Prabhu, Venkatesha, Shanbhag, Kulkarni, & Kalkhambkar, 2008).
Safety and Hazards
The safety information available indicates that “2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride” may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-ethoxy-4-[(propan-2-ylamino)methyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-4-15-12-7-10(5-6-11(12)14)8-13-9(2)3;/h5-7,9,13-14H,4,8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEECUNFRNCRWES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Hexahydrofuro[3,2-b]furan-3,6-diyl bis(trifluoromethanesulfonate), 95%](/img/structure/B6343892.png)

![tert-Butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B6343900.png)
![4-(2-Ethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343917.png)

![1-[4-(3-Chlorophenoxy)butyl]piperazine](/img/structure/B6343928.png)
amine](/img/structure/B6343933.png)
![(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6343935.png)
![2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343938.png)
amine hydrochloride](/img/structure/B6343943.png)
![2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343950.png)